![molecular formula C13H19NO B037940 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 111342-09-7](/img/structure/B37940.png)
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as PMA-2, is a psychoactive compound that belongs to the amphetamine family. It is a synthetic drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is often sold as a substitute for MDMA. PMA-2 is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects.
Mechanism of Action
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activity in the central nervous system, leading to the stimulant effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Biochemical and Physiological Effects
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to organ damage in the long term. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been shown to cause hallucinations, paranoia, and other adverse psychological effects.
Advantages and Limitations for Lab Experiments
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used as a tool to study the effects of amphetamines on the central nervous system. However, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a potent stimulant that can cause adverse effects in animal models. It is also not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is the long-term effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one on the brain and other organs. Another area of interest is the development of new drugs based on the structure of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one that have fewer adverse effects. Finally, research on the potential therapeutic uses of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one and related compounds is also an area of interest.
Conclusion
In conclusion, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic drug that belongs to the amphetamine family. It is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one involves the reaction of 4-isobutylphenylacetone with ammonium acetate and methylamine. This reaction produces 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one as a white crystalline powder. The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used as a tool to study the mechanism of action of amphetamines and their effects on the brain.
properties
CAS RN |
111342-09-7 |
|---|---|
Product Name |
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8,14H2,1-3H3 |
InChI Key |
MTHGEDVZIWECQK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
synonyms |
1-Propanone, 2-amino-1-[4-(2-methylpropyl)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









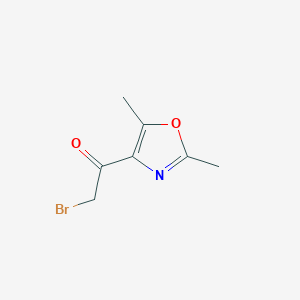
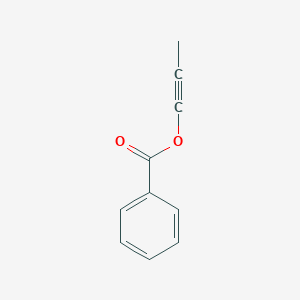
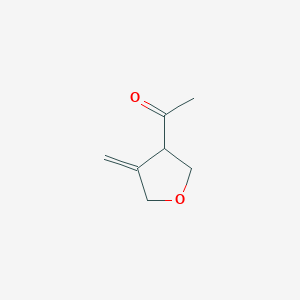
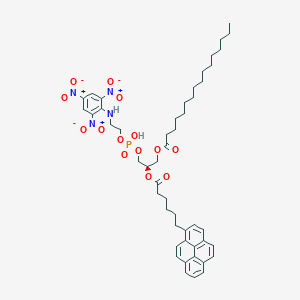
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
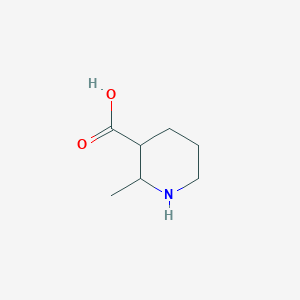
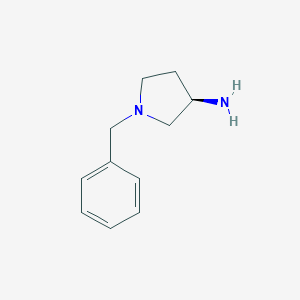
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)